2-hydrazinyl-N-methylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or hydrazides .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between Rab27a and its effectors, which plays a crucial role in tumor cell invasion and metastasis. By blocking this interaction, the compound can reduce the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide: Known for its anti-cancer properties and ability to inhibit tumor cell invasion.
(E)-N-(3-chlorophenyl)-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide: Another compound with similar anti-metastatic effects.
Uniqueness
2-hydrazinyl-N-methylpyridine-3-sulfonamide stands out due to its specific interaction with Rab27a and its effectors, making it a promising candidate for targeted cancer therapy. Its unique structure allows it to effectively inhibit tumor cell migration and invasion, which is a critical aspect of cancer metastasis .
Properties
IUPAC Name |
2-hydrazinyl-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-8-13(11,12)5-3-2-4-9-6(5)10-7/h2-4,8H,7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQADNJGQMQVSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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